Azanium;cobalt(2+);sulfate;hexahydrate

Descripción general

Descripción

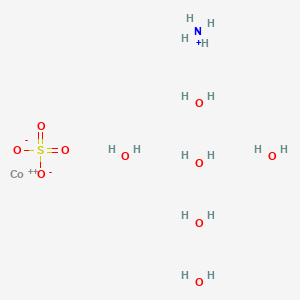

Azanium;cobalt(2+);sulfate;hexahydrate, also known as ammonium cobalt(II) sulfate hexahydrate, is a chemical compound with the formula (NH4)2Co(SO4)2·6H2O. It is a coordination compound that contains cobalt in the +2 oxidation state, ammonium ions, sulfate ions, and water molecules. This compound is known for its distinctive pink to red crystalline appearance and is used in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Azanium;cobalt(2+);sulfate;hexahydrate can be synthesized through the reaction of cobalt(II) sulfate with ammonium sulfate in the presence of water. The reaction typically involves dissolving cobalt(II) sulfate and ammonium sulfate in water, followed by slow evaporation of the solution to obtain the crystalline product. The reaction can be represented as follows:

CoSO4+(NH4)2SO4+6H2O→(NH4)2Co(SO4)2⋅6H2O

The reaction is usually carried out at room temperature, and the resulting crystals are collected by filtration and dried .

Industrial Production Methods

In industrial settings, the production of this compound involves similar principles but on a larger scale. The process includes the use of large reactors where cobalt(II) sulfate and ammonium sulfate are mixed in precise stoichiometric ratios. The solution is then subjected to controlled evaporation to yield the crystalline product. The purity of the compound is ensured through various purification steps, including recrystallization and filtration .

Análisis De Reacciones Químicas

Complexation Reactions

Cobalt(II) ions form stable coordination complexes with ligands like ammonia and thiocyanate:

Aqueous Ammonia Reaction

With excess concentrated ammonia, the hexaamminecobalt(II) ion forms:

Stoichiometric or insufficient ammonia produces basic salts (e.g., or ) via:

Ammonium Thiocyanate Reaction

In acetone-enriched solutions, a blue tetraisothiocyanatocobaltate(II) complex forms:

| Reaction Conditions | Reagents | Product | Color | Reference |

|---|---|---|---|---|

| Excess | Ammonia | Pink | ||

| Limited | Ammonia | Blue | ||

| in acetone | Blue |

Precipitation and Hydrolysis Reactions

Sodium Hydroxide Treatment

Addition of precipitates cobalt(II) hydroxide, which oxidizes in air:

Carbonate Ion Reaction

Hexaaquacobalt(II) ions react with carbonate to form cobalt(II) carbonate:

The precipitate often incorporates hydroxide, forming mixed basic carbonates () .

Oxidation-Reduction Reactions

Hydrogen Peroxide Oxidation

In alkaline media, oxidizes to , producing and oxygen gas:

| Oxidizing Agent | Product | Observations | Reference |

|---|---|---|---|

| (alkaline) | Dark brown precipitate, evolution | ||

| Atmospheric | Slow oxidation of |

Thermal Decomposition

Heating above 120°C decomposes the compound, releasing water, ammonia, sulfur oxides, and forming cobalt oxides:

Hazardous decomposition products include and under oxidative conditions .

Substitution Reactions

The sulfate ligand can be replaced by stronger field ligands (e.g., , ):

Such reactions are critical in catalysis and materials synthesis .

Aplicaciones Científicas De Investigación

Analytical Chemistry

Ammonium cobalt(II) sulfate hexahydrate is widely used as a reagent in various analytical techniques. It plays a crucial role in colorimetric analysis, enabling researchers to detect and quantify metal ions in samples effectively. This application is particularly important for environmental monitoring and quality control in industrial processes.

Electroplating

In the electroplating industry, this compound is utilized to produce durable cobalt coatings on metal surfaces. These coatings enhance corrosion resistance and improve the longevity of components used in harsh environments. The electroplating process using ammonium cobalt(II) sulfate hexahydrate ensures uniform deposition and high-quality finishes.

Catalysis

Ammonium cobalt(II) sulfate hexahydrate acts as a catalyst in various organic synthesis reactions. It facilitates reaction rates and improves yields, especially in the production of fine chemicals. Its ability to alternate between oxidation states allows it to participate effectively in redox reactions.

Biochemistry

In biological studies, this compound is employed to investigate the role of cobalt in enzymatic processes and its effects on cellular functions. Cobalt is essential for several metabolic pathways, including those involving vitamin B12 (cobalamin), which is crucial for DNA synthesis and red blood cell formation.

Material Science

Researchers utilize ammonium cobalt(II) sulfate hexahydrate in developing cobalt-based materials that are essential for high-performance batteries and magnetic materials. Its unique properties contribute to advancements in energy storage technologies and electronic devices.

Cardiac Function Study

A study involving F344/N rats administered cobalt sulfate heptahydrate over 16 to 24 weeks demonstrated that increased myocardial cobalt levels correlated with impaired cardiac function. The findings indicated significant decreases in enzyme activity within cardiac tissues, highlighting potential cardiotoxic effects of prolonged exposure to cobalt compounds .

Cobalt Metabolism Research

Research focused on the metabolic pathways of cobalt revealed that soluble cobalt salts, including ammonium cobalt(II) sulfate hexahydrate, are nearly completely dissolved in simulated human body fluids. This characteristic enhances their bioavailability and underscores the importance of understanding their absorption mechanisms .

Industrial Applications

| Application | Description |

|---|---|

| Pharmaceuticals | Used as an intermediate for synthesizing cobalt-based drugs that treat conditions related to vitamin B12 deficiency. |

| Catalysis | Acts as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes. |

| Agriculture | Serves as a micronutrient additive in fertilizers, promoting plant growth by providing essential cobalt ions. |

Mecanismo De Acción

The mechanism of action of azanium;cobalt(2+);sulfate;hexahydrate involves its interaction with various molecular targets and pathways. In biological systems, cobalt ions can interact with enzymes and proteins, influencing their activity. The compound can also participate in redox reactions, altering the oxidative state of other molecules. These interactions can lead to changes in cellular processes and metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

Ammonium nickel(II) sulfate hexahydrate: Similar in structure but contains nickel instead of cobalt.

Ammonium iron(II) sulfate hexahydrate: Contains iron and is used in similar applications.

Cobalt(II) chloride hexahydrate: Contains chloride ions instead of sulfate ions

Uniqueness

Azanium;cobalt(2+);sulfate;hexahydrate is unique due to its specific combination of ammonium, cobalt, and sulfate ions, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Actividad Biológica

Azanium; cobalt(II); sulfate; hexahydrate, commonly known as ammonium cobalt(II) sulfate hexahydrate (ACSH), is a compound with notable biological activity and applications in various fields, including agriculture, pharmaceuticals, and materials science. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Ammonium cobalt(II) sulfate hexahydrate has the chemical formula . It typically crystallizes in an orange-red form and is soluble in water, with solubility increasing with temperature. The compound is often synthesized from aqueous solutions containing cobalt(II) sulfate and ammonium sulfate, leading to its use as a source of cobalt in various applications .

- Cobalt Ion Bioavailability : The cobalt ion () released from ACSH plays a significant role in biological systems. It is essential for the synthesis of vitamin B12 (cobalamin), which is crucial for red blood cell formation and neurological function. The bioavailability of cobalt from ACSH varies based on the route of administration, with studies indicating that oral absorption can range from 3% to 97% depending on individual factors such as iron status .

- Antimicrobial Properties : Cobalt compounds have demonstrated antimicrobial activity against various pathogens. Studies have shown that cobalt ions can disrupt bacterial cell membranes and interfere with metabolic processes, making them potential candidates for antimicrobial agents .

- Cytotoxicity Studies : Research has indicated that exposure to cobalt compounds can lead to cytotoxic effects in certain cell lines. For instance, MTT assays have revealed varying levels of cell viability when exposed to different cobalt compounds, suggesting dose-dependent cytotoxicity .

Case Studies

- Cardiovascular Effects : In animal studies where cobalt sulfate heptahydrate was administered, significant myocardial cobalt concentrations were observed, leading to left ventricular hypertrophy and impaired cardiac function after prolonged exposure . This highlights the potential cardiovascular implications of cobalt exposure from ACSH.

- Toxicological Assessments : A tier II assessment conducted by the Government of Canada evaluated the health impacts of soluble cobalt salts, including ACSH. Findings indicated that while acute toxicity is relatively low, chronic exposure could result in kidney toxicity and other systemic effects .

Agriculture

ACSH serves as a micronutrient fertilizer in agriculture due to its cobalt content. Cobalt is essential for nitrogen-fixing bacteria in legumes, enhancing soil fertility and crop yield. Its application as a supplement in animal feeds also underscores its importance in livestock nutrition .

Pharmaceuticals

In the pharmaceutical industry, ACSH is utilized as an intermediate for synthesizing various cobalt-containing compounds used in medications. Its role in vitamin B12 production further emphasizes its significance in human health .

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Formula | |

| Solubility | Soluble in water; increases with temperature |

| Biological Role | Essential for vitamin B12 synthesis |

| Antimicrobial Activity | Effective against various pathogens |

| Toxicity | Cytotoxic at high concentrations |

| Agricultural Use | Micronutrient fertilizer |

| Pharmaceutical Use | Intermediate for drug synthesis |

Propiedades

IUPAC Name |

azanium;cobalt(2+);sulfate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.H3N.H2O4S.6H2O/c;;1-5(2,3)4;;;;;;/h;1H3;(H2,1,2,3,4);6*1H2/q+2;;;;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLSOFCKGCPTPB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH16NO10S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626931 | |

| Record name | azanium;cobalt(2+);sulfate;hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13586-38-4 | |

| Record name | azanium;cobalt(2+);sulfate;hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.